Advastab TM 188

Vue d'ensemble

Description

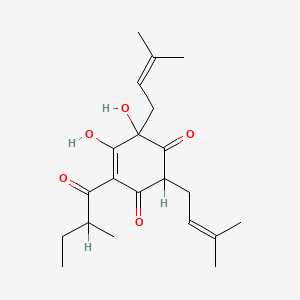

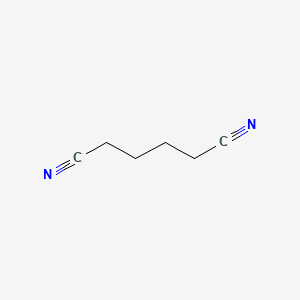

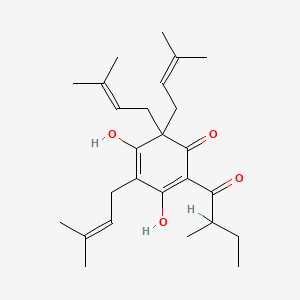

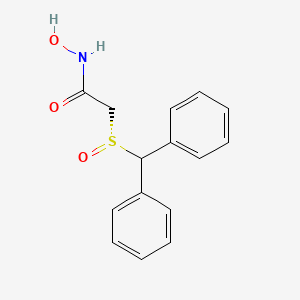

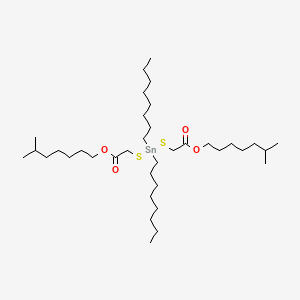

Dioctyltin di(isooctyl thioglycolate) is a chemical compound with the molecular formula C36H72O4S2Sn . It has an average mass of 751.794 Da and a mono-isotopic mass of 752.389404 Da . It is also known by other names such as Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate .

Molecular Structure Analysis

The molecular structure of Dioctyltin di(isooctyl thioglycolate) consists of a tin atom (Sn) bonded to two sulfur atoms (S), four oxygen atoms (O), and a large hydrocarbon chain . This structure gives the compound its unique properties.

Physical And Chemical Properties Analysis

Dioctyltin di(isooctyl thioglycolate) is a clear yellow viscous liquid . It is insoluble in water . It is strongly reactive with many other groups and is incompatible with acids, bases, and oxidizing agents . It can react with water to generate toxic or flammable gases .

Applications De Recherche Scientifique

Stabilisateur thermique dans le traitement du PVC

Advastab TM 188, faisant partie de la famille ADVASTAB®, est un stabilisateur thermique à base de méthylétain idéalement adapté à toutes les applications de transformation du PVC rigide . Ces applications vont des tuyaux en PVC, des raccords de tuyaux et des bouteilles transparentes aux films et feuilles rigides, aux profilés en PVC cellulaire, aux revêtements vinyliques et aux profilés de fenêtres extrudés .

Applications d'emballage alimentaire

ADVASTAB® TM-181FS, une variante d'Advastab, convient aux applications d'emballage alimentaire dans le monde entier . Il offre une excellente clarté et une bonne stabilité précoce de la couleur, ce qui en fait un excellent stabilisateur pour les formulations de moulage par soufflage de vinyle rigide et de copolymère de vinyle claires conçues pour le contact alimentaire .

Moulage par injection de raccords de tuyaux

ADVASTAB® TM-181FS est également très efficace comme stabilisateur pour le moulage par injection de raccords de tuyaux et autres pièces de haute qualité destinées à des utilisations d'eau potable .

Feuille de vinyle calandrée et extrudée pour applications en contact avec les aliments

ADVASTAB® TM-181FS est excellent pour les feuilles de vinyle calandrées et extrudées pour les applications en contact avec les aliments .

Stabilisateur thermique au mercaptide d'antimoine

Le di(iso-octyl thioglycolate) de dioctylétain a été utilisé dans la préparation d'un nouveau type de stabilisateur thermique au mercaptide d'antimoine . Ce stabilisateur a montré de meilleures performances que le stabilisateur complexe de Ca/Zn lorsqu'il est utilisé dans le PVC souple .

Étude de migration dans les contenants alimentaires

Le di(iso-octyl thioglycolate) de dioctylétain a été étudié pour sa migration des contenants alimentaires en PVC dans les aliments liquides .

Catalyseur en chimie des polymères

Les composés organoétains comme le Thermolite 831 trouvent un large éventail d'applications technologiques et industrielles, dont beaucoup impliquent la catalyse ou l'anticatalyse, souvent en chimie des polymères .

Stabilisateur thermique dans les applications de PVC rigide

Thermolite 831, faisant partie de la famille Thermolite®, est un stabilisateur thermique à base de butylétain adapté à toutes les applications de transformation du PVC rigide, y compris les profilés de fenêtres et de revêtements coextrudés .

Safety and Hazards

Mécanisme D'action

Advastab TM 188, also known as Thermolite 831 or Dioctyltin di(isooctyl thioglycolate), is an organometallic compound . It is primarily used as a heat stabilizer in the processing of rigid PVC and other vinyl polymers .

Target of Action

The primary targets of this compound are vinyl polymers, particularly Polyvinyl Chloride (PVC) and Chlorinated Polyvinyl Chloride (CPVC) polymers .

Mode of Action

This compound acts as a heat stabilizer, preventing the thermal degradation of vinyl polymers during processing . It provides excellent heat stability, particularly in high shear, difficult injection molding processes .

Biochemical Pathways

Its role is more related to the physical and chemical stability of the polymers it is used with .

Pharmacokinetics

Its impact is more on the physical properties of the polymers, such as their thermal stability .

Result of Action

The result of this compound’s action is the enhanced thermal stability of the vinyl polymers it is used with. This allows for efficient processing of these polymers, particularly in high shear, difficult injection molding processes .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds in the polymer mixture . Proper storage in a cool, dry environment is recommended to maintain its effectiveness .

Propriétés

IUPAC Name |

6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRRSFOQAFMOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O4S2Sn | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881145 | |

| Record name | Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(n-octyl)tin-s,s'-bis(isooctylmercaptoacetate) is a clear yellow viscous liquid. (NTP, 1992), Liquid | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.082 at 62.1 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10.2 mmHg at 77 °F (NTP, 1992) | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

26401-97-8, 21286-93-1 | |

| Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Advastab TM 188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6NQD0816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.